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Compound of Interest |

4-Chloro-6-(2-
Compound Name:
fluorophenyl)pyrimidine
CAS No.: 405930-66-7
Cat. No.: B3433586

CAS Number: 405930-66-7 Molecular Formula: C10HsCIFN2 Molecular Weight: 208.62 g/mol

Executive Summary

4-Chloro-6-(2-fluorophenyl)pyrimidine is a critical heterocyclic building block utilized
extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR,
VEGFR, p38 MAP kinase). Its structural value lies in its bifunctional electrophilicity: the
pyrimidine core serves as a scaffold for hydrogen bonding in the ATP-binding pocket of
enzymes, while the 2-fluorophenyl group provides steric and electronic modulation
(bioisosterism) often required for selectivity.

This guide details the regioselective synthesis, physicochemical properties, and downstream
functionalization of this intermediate, designed for researchers optimizing lead compounds in
oncology and immunology.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
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Property Value Note
) ) ) Crystalline form dependent on

Appearance Off-white to white solid o

recrystallization solvent.

_ ] Distinct sharp melting range

Melting Point 76 — 80 °C o ) )

indicates high purity.
Boiling Point ~320.8 °C Predicted at 760 mmHg.
Density 1.326 + 0.06 g/cm?3 Predicted.

Limited solubility in water;
N DMSO, DMF, DCM, Ethyl , _
Solubility Acetat soluble in polar aprotic
cetate
solvents.

Electron-withdrawing
pKa ~1.5 (Pyrimidine N) chloro/fluoro groups reduce

basicity.

Lipophilic; suitable for
LogP ~3.1 membrane permeability

optimization.

Synthetic Architecture: Regioselective Suzuki-
Miyaura Coupling

The primary challenge in synthesizing 4-Chloro-6-(2-fluorophenyl)pyrimidine is achieving
mono-arylation of the symmetric precursor, 4,6-dichloropyrimidine. Since both chlorine atoms at
positions 4 and 6 are chemically equivalent, statistical product mixtures (mono- vs. bis-arylated)

are common.

Mechanistic Control

To ensure high selectivity for the mono-substituted product, the reaction kinetics must be
controlled via:

» Stoichiometry: Strict 1.0 : 1.05 equivalent ratio of 4,6-dichloropyrimidine to 2-
fluorophenylboronic acid.
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o Catalyst Choice: Pd(PPhs)a is preferred for its bulky ligands, which can slow the second
oxidative addition step.

e Solvent System: A biphasic system (DME/Water or Toluene/Ethanol/Water) with mild bases
(Na2COs3) suppresses the rapid double-coupling often seen with stronger bases like Cs2CO:s.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Figure 1: Reaction pathway highlighting the kinetic control required to prevent bis-arylation.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 4-Chloro-6-(2-fluorophenyl)pyrimidine on a 10 mmol scale.

Reagents:

e 4,6-Dichloropyrimidine: 1.49 g (10.0 mmol)

2-Fluorophenylboronic acid: 1.47 g (10.5 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]: 0.58 g (0.5 mmol, 5 mol%)

Sodium Carbonate (Naz2COs): 2.12 g (20.0 mmol)

Solvent: 1,2-Dimethoxyethane (DME): 40 mL / Water: 10 mL

Step-by-Step Methodology:

e Degassing: In a three-neck round-bottom flask, combine DME and water. Sparge with Argon
or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of
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boronic acid and catalyst deactivation).

Reagent Addition: Add 4,6-dichloropyrimidine, 2-fluorophenylboronic acid, and Naz2COs
under a positive stream of inert gas.

Catalyst Introduction: Add Pd(PPhs)a last. The solution typically turns yellow/orange.

Reaction: Heat the mixture to 80°C (oil bath temperature). Stir vigorously for 12—16 hours.

o Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should
disappear, and the mono-product (Rf ~0.4) should appear.[1][2] A lower Rf spot indicates
the bis-product.

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water
(2 x 50 mL) followed by brine. Dry the organic phase over anhydrous NazSOa.[1]

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography
(Silica gel, gradient 0-10% EtOAc in Hexanes).

Yield: Expected yield is 65-75% (approx. 1.35 — 1.55 Q).

Downstream Utility: Diversity-Oriented Synthesis

The isolated 4-Chloro-6-(2-fluorophenyl)pyrimidine contains a reactive chlorine at the C4

position. This site is highly susceptible to Nucleophilic Aromatic Substitution (SnAr), making it a

"privileged scaffold" for generating libraries of kinase inhibitors.

Reactivity Profile

The electron-withdrawing nature of the pyrimidine ring (enhanced by the 2-fluorophenyl group)

activates the C4-chlorine.

Amination: Reaction with primary/secondary amines yields 4-amino-6-arylpyrimidines
(common in ATP-competitive inhibitors).

Etherification: Reaction with alkoxides yields 4-alkoxy derivatives.
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e Suzuki #2: Reaction with a different boronic acid yields unsymmetrical 4,6-diarylpyrimidines.

[3]

Drug Discovery Application Workflow
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Figure 2: Application of the scaffold in generating lead compounds for kinase inhibition.

Safety & Handling (MSDS Summary)

e Hazards:
o H302: Harmful if swallowed.
o H315/H319: Causes skin irritation and serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Avoid dust formation.
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o Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow hydrolysis or
oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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